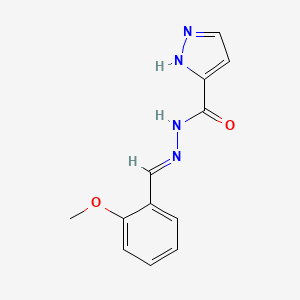
N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide, also known as GW 501516 or Cardarine, is a synthetic compound that is classified as a PPARδ agonist. It was initially developed in the 1990s as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in recent years among athletes and bodybuilders for its purported performance-enhancing effects.
Wirkmechanismus
N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide 501516 exerts its effects by activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, energy homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function.
Biochemical and Physiological Effects:
In addition to its metabolic effects, this compound 501516 has been shown to have several other physiological effects. It has been reported to increase endurance and performance in animal models and human trials, possibly by increasing the expression of genes involved in muscle fiber type switching and mitochondrial function. Furthermore, it has been shown to have anti-inflammatory effects in various tissues, including the liver, adipose tissue, and cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide 501516 has several advantages for use in laboratory experiments. It is highly selective for PPARδ and has minimal off-target effects, making it a useful tool for investigating the role of this receptor in various biological processes. Additionally, it has a long half-life and can be administered orally, making it easy to use in animal studies. However, its use in human trials is limited due to safety concerns and lack of long-term data on its effects.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide 501516. One area of interest is its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models. Additionally, its effects on muscle fiber type switching and mitochondrial function make it a promising candidate for the treatment of muscle wasting disorders. Finally, further investigation is needed to fully understand the safety and long-term effects of this compound 501516 in humans.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide 501516 involves several steps, including the reaction of 2-methoxybenzylamine with 4-methylphenoxyacetyl chloride to form the intermediate product, followed by the reaction of the intermediate with 2-chloroacetic acid to yield the final product. The purity of the synthesized compound is typically confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide 501516 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models of metabolic disorders. Additionally, it has been investigated for its potential use in the treatment of cardiovascular diseases and cancer.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-7-9-13(10-8-12)20-11-16(18)17-14-5-3-4-6-15(14)19-2/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHMCVOWJJQSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B5808208.png)
![isopropyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5808216.png)

![2-(1,3-benzodioxol-5-yl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5808229.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5808234.png)

![N-{4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5808255.png)

![diethyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5808266.png)
![1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B5808269.png)
![methyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5808275.png)
![N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5808279.png)